
PBP2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PBP2 is a selective inducer of G-quadruplex structures from the unstructured single-stranded DNA conformations. This compound downregulates BCL-2 gene expression in cancer cells.
Analyse Chemischer Reaktionen
Reaction Mechanisms of Acyl-Enzyme Complex Formation
PBP2 catalyzes the formation of acyl-enzyme complexes through nucleophilic attack on β-lactam antibiotics. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal distinct reaction pathways in wild-type vs. antibiotic-resistant mutant strains :
Wild-type (FA19 strain):
Mutant strains (35/02 and H041):
-
Two-step mechanism due to structural modifications:
-
Simultaneous C–N bond cleavage and leaving group elimination
-
Higher energy barriers (15-20 kcal/mol) for initial step
-
-
Reduced stabilization of intermediates (4-12 kcal/mol less than wild-type)
Inhibition of this compound by Small Molecules
Screening identified seven competitive inhibitors with micromolar affinity . Key binding interactions include:
Compound | Binding Features | Active Site Interactions |
---|---|---|
1 | 5/10 poses | Hydrophobic pocket engagement |
2 | 1/10 poses | H-bond with Ser310, arene interaction with Asn364 |
7 | 3/10 poses | Polar contacts with Thr347 |
Molecular docking shows all inhibitors target the active site cleft, with compound 2 demonstrating the most specific interactions through:
-
Hydrogen bonding with catalytic Ser310
-
Arene-hydrogen interaction with Asn364
Structural and Kinetic Analysis of this compound Variants
Crystallographic studies of penicillin-resistant mutants reveal:
Kinetic parameters for penicillin G acylation :
Variant | k₂/Kₛ (M⁻¹s⁻¹) | Fold Decrease |
---|---|---|
Wild-type | 63,700 | - |
6140 (mutant) | 4,000 | 15.9 |
D345a | 12,200 | 5.2 |
6140CT | 12,400 | 5.1 |
Thermal stability impacts:
Variant | Tₘ (°C) | ΔTₘ vs WT |
---|---|---|
Wild-type | 54.5 | - |
6140CT | 52.0 | -2.5 |
6140 | 50.0 | -4.5 |
The C-terminal mutations (F504L, A510V, A516G, P551S) collectively reduce penicillin affinity while maintaining catalytic competence through:
-
Increased protein flexibility (evidenced by higher B-factors)
-
Disruption of hydrogen bonding networks near the active site
Substrate Activation and Electronic Features
Electron density analysis reveals mutant-specific changes in ceftriaxone activation:
Strain | Laplacian (∇²ρ) | Fukui Index (f⁻) |
---|---|---|
FA19 | +0.34 | 0.42 |
35/02 | +0.29 | 0.38 |
H041 | +0.27 | 0.35 |
Lower electrophilicity indices in mutants correlate with reduced antibiotic activation efficiency . This electronic perturbation arises from altered hydrogen bond networks involving Lys313 and Asn364, which normally polarize the β-lactam carbonyl group.
These findings demonstrate that this compound's chemical reactivity is governed by both local active site chemistry and global protein dynamics. Resistance mutations employ a dual strategy of reducing antibiotic activation while maintaining sufficient catalytic activity for cell wall synthesis, creating an evolutionary optimization challenge for bacterial survival under antibiotic pressure .
Eigenschaften
Molekularformel |
C40H48N14O5 |
---|---|
Molekulargewicht |
804.92 |
IUPAC-Name |
4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(3-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C40H48N14O5/c1-52(2)16-7-17-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-10-3-8-26(18-30)45-39(57)33-12-5-14-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-11-4-9-27(19-31)46-40(58)34-13-6-15-42-34/h3-4,8-11,18-21,24-25,33-34,41-42H,5-7,12-17,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1 |
InChI-Schlüssel |
NYJFNUFXVSTIQP-HEVIKAOCSA-N |
SMILES |
O=C(C1=NC(C(NCC2=CN(C3=CC=CC(NC([C@H]4NCCC4)=O)=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=CC(NC([C@H]7NCCC7)=O)=C6)N=N5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PBP-2; PBP 2; PBP2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.